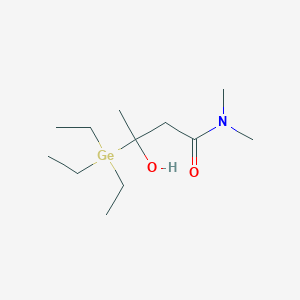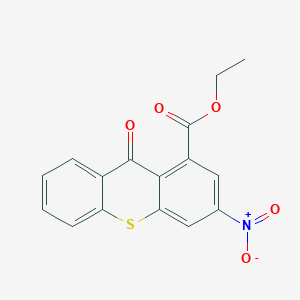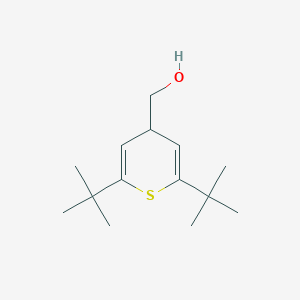![molecular formula C10H13ClNO4P B14423625 [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid CAS No. 82684-78-4](/img/structure/B14423625.png)
[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid: is a chemical compound that features a phosphonic acid group attached to a phenylethyl chain, which is further substituted with a chloroacetamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid typically involves the reaction of 2-phenylethylamine with chloroacetyl chloride to form 2-chloroacetamido-2-phenylethylamine. This intermediate is then reacted with a phosphonic acid derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloroacetamido group, potentially converting it to an amine.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and inhibition. The phosphonic acid group is known to mimic phosphate groups, which are crucial in many biological processes.
Medicine: In medicine, derivatives of this compound could be explored for their potential as therapeutic agents. The chloroacetamido group can be modified to enhance biological activity or reduce toxicity.
Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can bind to enzymes that normally interact with phosphate groups, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds:
[1-(2-Bromoacetamido)-2-phenylethyl]phosphonic acid: Similar structure but with a bromine atom instead of chlorine.
[1-(2-Iodoacetamido)-2-phenylethyl]phosphonic acid: Similar structure but with an iodine atom instead of chlorine.
[1-(2-Fluoroacetamido)-2-phenylethyl]phosphonic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: The uniqueness of [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The chloroacetamido group provides a reactive site for further modifications, while the phosphonic acid group offers strong binding affinity to biological targets.
Propiedades
| 82684-78-4 | |
Fórmula molecular |
C10H13ClNO4P |
Peso molecular |
277.64 g/mol |
Nombre IUPAC |
[1-[(2-chloroacetyl)amino]-2-phenylethyl]phosphonic acid |
InChI |
InChI=1S/C10H13ClNO4P/c11-7-9(13)12-10(17(14,15)16)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,12,13)(H2,14,15,16) |
Clave InChI |
ODVLAJPWINLMRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(NC(=O)CCl)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)



![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)

